![molecular formula C8H13Cl2N3O2 B2780576 2-Amino-3-(2-aminopyridin-4-yl)propanoic acid;dihydrochloride CAS No. 2243503-47-9](/img/structure/B2780576.png)
2-Amino-3-(2-aminopyridin-4-yl)propanoic acid;dihydrochloride
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Description
“2-Amino-3-(2-aminopyridin-4-yl)propanoic acid;dihydrochloride” is an amino acid derivative . It has been widely used in scientific research due to its various biochemical and physiological effects. The compound is a solid at room temperature .
Molecular Structure Analysis
The molecular formula of “2-Amino-3-(2-aminopyridin-4-yl)propanoic acid;dihydrochloride” is C8H11N3O2.2ClH . The InChI code is 1S/C8H11N3O2.2ClH/c9-6(8(12)13)3-5-1-2-11-7(10)4-5;;/h1-2,4,6H,3,9H2,(H2,10,11)(H,12,13);2*1H .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 254.12 .Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with it are H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .
properties
IUPAC Name |
2-amino-3-(2-aminopyridin-4-yl)propanoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.2ClH/c9-6(8(12)13)3-5-1-2-11-7(10)4-5;;/h1-2,4,6H,3,9H2,(H2,10,11)(H,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZYBEZVKSSXPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CC(C(=O)O)N)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(2-aminopyridin-4-yl)propanoic acid dihydrochloride |
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